1-Phenylcyclopropan-1-ol
Overview
Description
1-Phenylcyclopropan-1-ol is a cyclopropane compound containing a hydroxyl group and a phenyl ring. It has a molecular weight of 134.18 and its IUPAC name is 1-phenylcyclopropanol . The InChI code for this compound is 1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 .
Molecular Structure Analysis
The molecular formula of 1-Phenylcyclopropan-1-ol is C9H10O . The average mass is 134.175 Da and the mono-isotopic mass is 134.073166 Da .
Physical And Chemical Properties Analysis
1-Phenylcyclopropan-1-ol is a solid-liquid mixture . It should be stored at room temperature .
Scientific Research Applications
Synthesis and Chemical Reactions
1-Phenylcyclopropan-1-ol demonstrates significance in synthetic chemistry, particularly in the formation of cyclopropyl amines. Kadikova et al. (2015) highlighted its synthesis from trimethylsilyl enol ethers, using aluminum carbenoids, which offers advantages over traditional cyclopropanation reagents. This method emphasizes the utility of 1-Phenylcyclopropan-1-ol in generating cyclopropyl compounds with high yields (Kadikova et al., 2015).
Biological Studies
In the realm of biology, studies on compounds structurally related to 1-Phenylcyclopropan-1-ol have been conducted. For instance, research on cytochrome P450cam's oxidation of trans-1-Phenyl-2-vinylcyclopropane has provided insights into enzymatic reactions and metabolite identification (Miller et al., 1992).
Agricultural Applications
The agricultural sector has also seen applications of cyclopropene compounds. Studies on 1-methylcyclopropene (1-MCP), a compound related to 1-Phenylcyclopropan-1-ol, have shown its effectiveness in inhibiting ethylene action, thereby impacting the ripening of fruits and vegetables. This has significant implications for post-harvest storage and shelf-life extension (Blankenship & Dole, 2003).
Pharmaceutical Research
In the pharmaceutical field, derivatives of 1-Phenylcyclopropan-1-ol have been explored for their potential as antidepressants and NMDA receptor antagonists. This is evident in the synthesis and evaluation of compounds such as (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives, highlighting the compound's relevance in medicinal chemistry (Shuto et al., 1995).
Safety And Hazards
properties
IUPAC Name |
1-phenylcyclopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSQYBUQMZYZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481742 | |
Record name | 1-phenylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopropan-1-ol | |
CAS RN |
29526-96-3 | |
Record name | 1-phenylcyclopropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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